6-Chloropyridine-3,4-diol
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Overview
Description
6-Chloropyridine-3,4-diol is a chemical compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the 3rd and 4th positions on the pyridine ring are substituted with hydroxyl groups, and the 6th position is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3,4-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method involves the use of pyridine-N-oxides, which can be chlorinated using phosphoryl chloride to yield chloropyridine derivatives. Subsequent hydroxylation at the 3rd and 4th positions can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloropyridine-3,4-dione, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
6-Chloropyridine-3,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with similar applications in agrochemicals and pharmaceuticals.
4-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness: 6-Chloropyridine-3,4-diol is unique due to the presence of two hydroxyl groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
2-chloro-5-hydroxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFLOMXFYSVNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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